ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate
Overview
Description
Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H13N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a carbamothioylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate typically involves the reaction of 6-methyl-2-aminopyridine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group is known to interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate: Similar structure but with a different position of the methyl group on the pyridine ring.
N-pyridin-2-yl carbamates: A broader class of compounds with varying substituents on the pyridine ring.
N-quinolin-2-yl carbamates: Compounds with a quinoline ring instead of a pyridine ring, exhibiting different chemical and biological properties
Properties
IUPAC Name |
ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGEMAIBQZBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC(=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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